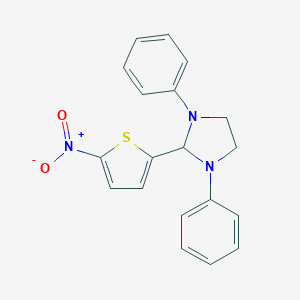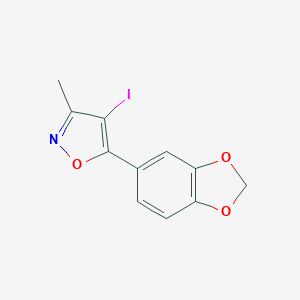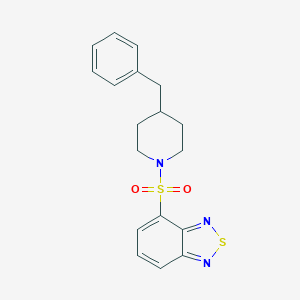![molecular formula C16H11N3O5S B392586 5-[[5-(3-Methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B392586.png)
5-[[5-(3-Methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine is a heterocyclic compound that features a furan ring, a nitro group, and a thioxo-dihydro-pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine typically involves the condensation of 3-methyl-4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated furan derivatives.
科学的研究の応用
5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-(5-(4-nitro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 5-(5-(3-nitro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 5-(5-(2-nitro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C16H11N3O5S |
|---|---|
分子量 |
357.3g/mol |
IUPAC名 |
5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11N3O5S/c1-8-6-9(2-4-12(8)19(22)23)13-5-3-10(24-13)7-11-14(20)17-16(25)18-15(11)21/h2-7H,1H3,(H2,17,18,20,21,25) |
InChIキー |
BFGVJCWGIITMOV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-dibromo-17-(4-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392503.png)
![5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B392505.png)

![3-iodo-4-methyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B392508.png)





![ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B392519.png)
![3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392520.png)
![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methoxybenzamide](/img/structure/B392523.png)


